Butanal semicarbazone

Qualitative Organic Analysis Carbonyl Derivatization Melting Point Identification

Researchers identifying butanal in reaction mixtures require unambiguous melting-point confirmation. Butanal semicarbazone (CAS 13183-21-6) provides a distinct mp of 95°C, clearly separated from propanal (89°C) and 2-butanone (146°C) derivatives, eliminating ambiguous identification. • Well-characterized 74:26 E/Z isomer ratio enables predictable N2-alkylation yields (66-70% for benzyl derivatives) with accurate stoichiometric planning. • Serves as a direct precursor for 4-(tosylmethyl)semicarbazone α-amidoalkylating reagents, with published protocols and demonstrated antibacterial/antifungal MIC values of 8-32 μg/mL for downstream nitrofuryl analogs. • Pre-formed reference standard eliminates in-situ derivatization variability, providing a traceable retention-time and spectral-match anchor for ISO 17025-accredited environmental monitoring workflows.

Molecular Formula C53H86O22
Molecular Weight 129.16 g/mol
CAS No. 13183-21-6
Cat. No. B224847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanal semicarbazone
CAS13183-21-6
Molecular FormulaC53H86O22
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCCC=NNC(=O)N
InChIInChI=1S/C5H11N3O/c1-2-3-4-7-8-5(6)9/h4H,2-3H2,1H3,(H3,6,8,9)
InChIKeyYRBQCUYYYJZPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanal Semicarbazone Physicochemical Overview


Butanal semicarbazone (butyraldehyde semicarbazone; CAS 13183-21-6) is a crystalline imine derivative formed by condensation of n-butanal with semicarbazide, belonging to the semicarbazone class of aldehyde/ketone derivatives with molecular formula C₅H₁₁N₃O and molecular weight 129.16 g/mol [1]. As an aliphatic aldehyde semicarbazone, it serves as a foundational reference compound in classical qualitative organic analysis, where its distinct melting point enables unambiguous identification of the parent carbonyl [2]. Beyond characterization, its polarographic activity and capacity to act as a synthetic intermediate for α-amidoalkylating reagents expand its utility into electroanalytical and synthetic chemistry domains [3].

Butanal Semicarbazone Specificity and Substitution Risks


Carbonyl derivatizing agents are not functionally interchangeable. The selection of a semicarbazone, 2,4-dinitrophenylhydrazone (2,4-DNP), or oxime derivative carries distinct consequences for melting-point-based identification, electrochemical detectability, physical handling, and downstream synthetic utility. A researcher or procurement officer who substitutes butanal semicarbazone with the more common 2,4-DNP derivative, or with butyraldehyde oxime, will encounter a substantially different melting point, physical state (crystalline solid vs. liquid), and redox behavior—each of which can invalidate an established analytical protocol. The following quantitative evidence clarifies precisely where butanal semicarbazone (CAS 13183-21-6) demonstrates measurable differentiation that justifies deliberate selection over its closest analog derivatives.

Butanal Semicarbazone Comparator Evidence


Melting Point vs. Propanal & 2-Butanone Analogs

Butanal semicarbazone exhibits a melting point of 126 °C, which provides a unambiguous identification window that is distinct from both the 2,4-dinitrophenylhydrazone (2,4-DNP) derivative of butyraldehyde (mp 117–122 °C) and butyraldehyde oxime (mp −29.5 °C, a liquid at room temperature) [1][2]. This 4–9 °C upward separation from the 2,4-DNP derivative and >150 °C upward shift from the oxime enables reliable differentiation in mixed-derivative or sequential-derivative identification protocols.

Qualitative Organic Analysis Carbonyl Derivatization Melting Point Identification

E/Z Isomer Ratio and Alkylation Stereochemistry

Butanal (butyraldehyde) semicarbazone gives a well-defined polarographic reduction wave with a half-wave potential (E₁/₂) of −1.11 V vs. S.C.E. in acetate buffer at pH 4.6, with a diffusion current constant (I) averaging approximately 7 in the 10⁻² to 10⁻¹ mM concentration range [1]. In the same study, eight carbonyl semicarbazones were directly compared head-to-head: acetone (−1.3 V), methyl isobutyl ketone (−1.3 V), acetaldehyde (−1.16 V), formaldehyde (−1.05 V), cyclohexanone (−1.2 V), butyraldehyde (−1.11 V), crotonaldehyde (−1.06 V), and acrolein (−0.99 V). The 0.05 V separation between butyraldehyde (−1.11 V) and acetaldehyde (−1.16 V) semicarbazones, and the 0.10 V separation from acetone (−1.3 V), is sufficient for differential pulse polarographic resolution in mixed carbonyl samples.

Electroanalytical Chemistry Polarography Carbonyl Compound Quantitation

Alkylation Yield: Butanal vs. 2-Methylpropanal Derivative

Butanal semicarbazone is a crystalline solid with a reported density of 1.11 ± 0.1 g/cm³ (predicted), in contrast to butyraldehyde oxime, which is a liquid at ambient temperature with a melting point of −29.5 °C and density of 0.923 g/cm³ [1][2][3]. The 2,4-DNP derivative is also a solid (mp 117–122 °C) but possesses a significantly higher density of 1.4 ± 0.1 g/cm³ due to the dinitrophenyl moiety [4].

Sample Preparation Solid-Phase Derivatization Physical Property Selection

GC-MS Library Coverage vs. Shorter-Chain Analogs

Butanal semicarbazone has a predicted acid dissociation constant (pKa) of 12.25 ± 0.46, reflecting the weakly acidic character of the –NH–C(=O)–NH₂ moiety . This pKa value places the compound in a pH stability window that is broadly comparable to other aliphatic semicarbazones but distinct from the more labile hydrazone derivatives, which hydrolyze more rapidly under acidic conditions. Literature on structurally related semicarbazones indicates that semicarbazone hydrolysis rates at neutral pH can be tuned to confer prodrug-like aldehyde-release profiles, whereas oximes and hydrazones generally exhibit faster acid-catalyzed hydrolysis kinetics [1].

Hydrolytic Stability Prodrug Design pH-Dependent Reactivity

LogP Comparison with Aromatic Semicarbazones

Butanal semicarbazone is specifically cited as a competent substrate in a published three-component condensation protocol that converts semicarbazones of aliphatic aldehydes into 4-(tosylmethyl)semicarbazones—versatile α-amidoalkylating reagents that react with hydrogen, heteroatom, and carbon nucleophiles to generate functionalized semicarbazone derivatives . This synthetic entry point distinguishes butanal semicarbazone from the 2,4-DNP hydrazone, which is primarily used as a terminal characterization derivative and is not commonly employed as a synthetic building block, and from the oxime, which undergoes different reactivity (e.g., Beckmann rearrangement rather than nucleophilic displacement at the α-amido position).

Synthetic Methodology α-Amidoalkylation Building-Block Chemistry

Butanal Semicarbazone Validated Applications


Identity Confirmation by Derivative Melting Point

When an unknown aliphatic aldehyde is suspected, preparation of both the semicarbazone (expected mp 126 °C for butanal) and the 2,4-DNP derivative (expected mp 117–122 °C for butanal) provides a two-point melting-point cross-check that drastically reduces false-positive identification rates. The ≥4 °C separation between the two derivatives ensures that misidentification of chain-length analogs (e.g., propanal vs. butanal) can be resolved, as each aldehyde yields a unique pair of derivative melting points [1]. This protocol is standard in academic organic chemistry teaching laboratories and forensic analytical chemistry.

Stereoselective N2-Alkylation to 2-Alkylsemicarbazides

In industrial hygiene and environmental monitoring, airborne butanal can be trapped using a semicarbazide-containing scrubber solution (pH 4.6 acetate buffer) to form butanal semicarbazone in situ, followed by direct polarographic quantitation at E₁/₂ = −1.11 V vs. S.C.E. without chromatographic separation from other trapped carbonyls whose semicarbazones exhibit distinct half-wave potentials (e.g., acetaldehyde at −1.16 V, acetone at −1.3 V) [2]. This electrochemical method offers sensitivity at the 10⁻² to 10⁻¹ mM range with a diffusion current constant of ~7, enabling rapid, cost-effective carbonyl analysis as an alternative to HPLC-UV or GC-MS methods.

GC-MS Reference Standard for Carbonyl Monitoring

Medicinal chemistry groups synthesizing functionalized semicarbazone libraries can employ butanal semicarbazone as a substrate in the published three-component condensation with aldehydes and p-toluenesulfinic acid to generate 4-(tosylmethyl)semicarbazones. These intermediates subsequently react with diverse nucleophiles—amines, thiols, carbon nucleophiles—to produce substituted semicarbazone derivatives with potential bioactivity . This synthetic route is inaccessible from the 2,4-DNP or oxime derivatives, making the semicarbazone the only viable starting material among the three common butyraldehyde derivative classes.

α-Amidoalkylating Reagent Platform for Nitrofurazone Analog Synthesis

For research into sustained-release formulations of butanal (a volatile flavor/fragrance aldehyde with a pungent, cocoa-like odor), butanal semicarbazone's predicted pKa of ~12.3 and the class-level evidence for pH-dependent semicarbazone-to-aldehyde hydrolysis at neutral to mildly acidic pH support its evaluation as a pro-fragrance or pro-attractant precursor [3]. The crystalline solid form further facilitates incorporation into powder-based or encapsulated delivery systems, distinguishing it from the liquid oxime, which would require different formulation strategies.

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